2-Amino-3-hydroxybenzonitrile
Overview
Description
2-Amino-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of amino and hydroxyl functional groups along with a benzonitrile group. This compound appears as a brownish-yellow solid and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzamide with dehydrating agents in the gas phase. This method typically employs heterogeneous catalysts to facilitate the dehydration process . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-hydroxybenzamide using various dehydrating agents. The process is optimized to ensure high yields and purity of the final product. Vacuum distillation is commonly used to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxybenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include quinones and other oxidized derivatives.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of substituted benzonitrile derivatives.
Scientific Research Applications
2-Amino-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
- 2-Amino-4-hydroxybenzonitrile
- 2-Amino-5-hydroxybenzonitrile
- 2-Amino-6-hydroxybenzonitrile
Comparison: 2-Amino-3-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and interactions compared to other similar compounds. The presence of both functional groups in close proximity allows for unique substitution and reaction patterns, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-amino-3-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWWVLVYSOCRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579287 | |
Record name | 2-Amino-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211172-52-0 | |
Record name | 2-Amino-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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